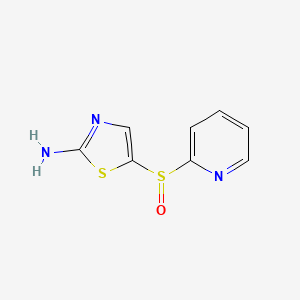
2-Amino-5-(2-pyridylsulfinyl)thiazole
Cat. No. B8408624
M. Wt: 225.3 g/mol
InChI Key: QDFZHFCNGXKPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05256675
Procedure details


To a solution of 2-amino-5-(2-pyridylthio)thiazole dihydrochloride (4.0 g) in chloroform (100 ml) was dropwise added the solution of 3-chloroperbenzoic acid (5.0 g) in chloroform (100 ml) at 5° C. with stirring. The mixture was stirred at 5° C. for 1.5 hours. The reaction mixture was washed with aqueous sodium bicarbonate and dried over magnesium sulfate. The solvent was concentrated under reduced pressure to give solid. The solid was subjected to column chromatography on silica gel (silica gel 60, 70-230 mesh; Merck: 100 g) and eluted with a mixture of chloroform and methanol (10:1). The fractions containing the objective compound were combined and concentrated under reduced pressure to give 2-amino-5-(2-pyridylsulfinyl)thiazole (3.4 g, yield: 78.9%). mp: 200°-202° C. (dec.) IR (Nujol): 3300, 3150, 1630, 1575, 1270, 1225 cm-1
Name
2-amino-5-(2-pyridylthio)thiazole dihydrochloride
Quantity
4 g
Type
reactant
Reaction Step One




Yield
78.9%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[S:5][C:6]([S:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:7][N:8]=1.ClC1C=CC=C(C(OO)=[O:24])C=1>C(Cl)(Cl)Cl>[NH2:3][C:4]1[S:5][C:6]([S:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:24])=[CH:7][N:8]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
2-amino-5-(2-pyridylthio)thiazole dihydrochloride
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NC=1SC(=CN1)SC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 5° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with aqueous sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give solid
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a mixture of chloroform and methanol (10:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the objective compound
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=CN1)S(=O)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 78.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 106.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
